1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol
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Overview
Description
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol is an organic compound that features a benzofuran ring substituted with a bromine atom and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzofuran ring.
Formation of the Pyrazole Ring: Synthesis of the 3-methylpyrazole moiety.
Coupling Reaction: Linking the brominated benzofuran with the pyrazole ring through an appropriate linker, such as an ethanol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-1-benzofuran-2-yl)-2-(1H-pyrazol-1-yl)ethanol: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methyl-1H-pyrazol-4-yl)ethanol: Another isomer with a different substitution pattern on the pyrazole ring.
Uniqueness
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Overview
The compound features a benzofuran ring substituted with a bromine atom and a 3-methylpyrazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that benzofuran-pyrazole derivatives demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . Specifically, compound 9 in the study showed effective inhibition against E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented, with some showing substantial effects on human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that these compounds could be developed as anti-inflammatory agents .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. For instance, certain pyrazole carboxamides exhibited notable cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, particularly when combined with doxorubicin, enhancing the overall therapeutic effect . The compound's structural elements likely play a critical role in modulating cellular pathways involved in cancer progression.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interactions with specific enzymes and receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects against infections and tumors.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar structures:
Compound Name | Structure | Notable Activity |
---|---|---|
1-(5-Bromo-1-benzofuran-2-yl)-2-(1H-pyrazol-1-yl)ethanol | Structure | Moderate antimicrobial activity |
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methyl-1H-pyrazol-4-yl)ethanol | Structure | Significant anticancer activity |
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives:
- Antitumor Activity : A study reported that brominated pyrazoles showed enhanced cytotoxicity against various cancer cell lines, suggesting that halogen substitution might improve their therapeutic index .
- Synergistic Effects : The combination of pyrazole derivatives with existing chemotherapeutic agents like doxorubicin has shown improved efficacy in cancer treatment protocols, particularly in resistant cancer types .
- In Silico Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins, supporting their potential as lead compounds for drug development .
Properties
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-4-5-17(16-9)8-12(18)14-7-10-6-11(15)2-3-13(10)19-14/h2-7,12,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOKIPNMEWJGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C2=CC3=C(O2)C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.